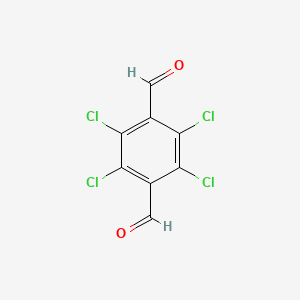

2,3,5,6-tetrachloroterephthalaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloroterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTJOWBGKFNDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Cl)Cl)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295659 | |

| Record name | 2,3,5,6-tetrachlorobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3421-67-8 | |

| Record name | NSC103717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-tetrachlorobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetrachloroterephthalaldehyde

Established Synthetic Routes for 2,3,5,6-Tetrachloroterephthalaldehyde

The preparation of this compound can be achieved through several distinct chemical transformations, primarily involving oxidation or hydrolysis of suitably substituted tetrachloro-p-xylene derivatives.

Oxidation of 2,3,5,6-Tetrachloro-p-dibenzyl Chloride with Nitric Acid and Vanadium Pentoxide Catalysis

A prominent and high-yield method for synthesizing this compound involves the catalytic oxidation of 2,3,5,6-tetrachloro-p-dibenzyl chloride (also known as 1,4-bis(chloromethyl)-2,3,5,6-tetrachlorobenzene). google.comgoogle.com This process utilizes dilute nitric acid as the oxidant in the presence of vanadium pentoxide (V₂O₅) as a catalyst. google.com The reaction is typically conducted in an autoclave under elevated temperature and pressure. google.comgoogle.com

The reaction conditions can be optimized to achieve high product yields. For instance, reacting 2,3,5,6-tetrachloro-p-dibenzyl chloride with 8% nitric acid and a catalytic amount of vanadium pentoxide at 150°C under 0.5 MPa of pressure for 20 hours can result in a yield of approximately 88%. google.comgoogle.com The product is then isolated through cooling, filtration, and recrystallization from acetone (B3395972) and water. google.com An advantage of this method is the potential to recycle the mother liquor after the removal of hydrochloric acid. google.comgoogle.com

| Parameter | Value Range | Example Condition | Resulting Yield |

|---|---|---|---|

| Temperature | 120-150 °C | 150 °C | ~88% |

| Pressure | 0.25-1 MPa | 0.5 MPa | |

| Reaction Time | 15-20 hours | 20 hours | |

| Nitric Acid Conc. | 5-10% | 8% |

Hydrolysis of α,α,α',α'-2,3,5,6-Octachloro-p-xylene

The hydrolysis of perchlorinated side-chains on a xylene core provides another route to the corresponding aldehyde. For the non-chlorinated analog, α,α,α',α'-tetrachloro-p-xylene, hydrolysis to terephthalaldehyde (B141574) is well-established and can be performed using steam at high temperatures (120–250°C), potentially with catalysts such as iron(III) chloride. google.com This process can be run continuously, with the product aldehyde being removed from the reaction zone with the steam flow. google.com Hydrolysis can also be effected using concentrated sulfuric acid. orgsyn.org By analogy, this compound can be synthesized via the hydrolysis of its precursor, α,α,α',α'-2,3,5,6-octachloro-p-xylene. This reaction involves the conversion of the two trichloromethyl groups into aldehyde functionalities.

Oxidation of 2,3,5,6-Tetrachloro-p-phenylene Dimethanol

A synthetic route starting from the corresponding diol, 2,3,5,6-tetrachloro-p-phenylene dimethanol, has been reported. google.comgoogle.com This method involves the oxidation of the two primary alcohol groups to form the dialdehyde (B1249045). While specific oxidizing agents and conditions are not detailed in the comparative patent literature, this transformation is a standard procedure in organic synthesis. However, the reported yield for this particular conversion is modest, at approximately 40.4%. google.comgoogle.com

Hydrolysis of 2,3,5,6-Tetrachloro-p-phenylene Benzyl (B1604629) Dichloride via SO₃ Reaction

An alternative hydrolysis-based method uses a precursor containing dichloromethyl groups, referred to as 2,3,5,6-tetrachloro-p-phenylene benzyl dichloride (1,4-bis(dichloromethyl)-2,3,5,6-tetrachlorobenzene). google.comgoogle.com According to German patent literature (DE2201251), this precursor reacts with sulfur trioxide (SO₃) and is subsequently hydrolyzed in ice water to yield this compound. google.comgoogle.com This method is noted for having a low yield and generating a significant amount of waste acid as a byproduct. google.comgoogle.com

Comparative Analysis of Synthesis Efficiency and Industrial Scalability

When evaluating the established synthetic routes, significant differences in yield, cost, operational complexity, and environmental impact become apparent, which directly influence their industrial scalability.

The oxidation of 2,3,5,6-tetrachloro-p-dibenzyl chloride with nitric acid and V₂O₅ catalysis stands out as the most efficient method, with reported yields reaching up to 88%. google.comgoogle.com This process is described as being simple to operate, having a low production cost, and being easy to industrialize. google.com The ability to recycle the nitric acid from the mother liquor further enhances its economic viability and reduces waste. google.comgoogle.com

In contrast, the oxidation of 2,3,5,6-tetrachloro-p-phenylene dimethanol is significantly less efficient, with a yield of only 40.4%. google.comgoogle.com The lower yield, coupled with the potential cost of the diol precursor, makes this route less attractive for large-scale production.

The hydrolysis of the dichloromethyl precursor via SO₃ reaction is also suboptimal. It is characterized by low yields and the production of large quantities of spent acid, which presents considerable challenges for waste treatment and disposal on an industrial scale. google.comgoogle.com

The hydrolysis of α,α,α',α'-2,3,5,6-octachloro-p-xylene is based on established continuous processes for the non-chlorinated analog, suggesting potential for industrial scalability. google.com Continuous steam hydrolysis, in particular, could offer advantages in terms of throughput and product purification. google.com However, the synthesis and handling of the highly chlorinated octachloro precursor may involve higher costs and more stringent safety protocols.

| Synthetic Route | Precursor | Key Reagents | Reported Yield | Industrial Scalability Considerations |

|---|---|---|---|---|

| Nitric Acid Oxidation | 2,3,5,6-Tetrachloro-p-dibenzyl chloride | HNO₃, V₂O₅ (catalyst) | High (~88%) google.comgoogle.com | Favorable; high yield, low cost, simple operation. google.com |

| Diol Oxidation | 2,3,5,6-Tetrachloro-p-phenylene dimethanol | Oxidizing Agent | Moderate (40.4%) google.comgoogle.com | Less favorable due to lower yield. |

| SO₃ Hydrolysis | 1,4-bis(dichloromethyl)-2,3,5,6-tetrachlorobenzene | SO₃, H₂O | Low google.comgoogle.com | Unfavorable; low yield and significant acid waste. google.comgoogle.com |

| Octachloro-p-xylene Hydrolysis | α,α,α',α'-2,3,5,6-Octachloro-p-xylene | H₂O (Steam) or H₂SO₄ | N/A (Analogous process is efficient) | Potentially scalable via continuous processing. google.com |

Green Chemistry Considerations in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using less hazardous substances, and improving energy efficiency. yale.edu Evaluating the synthesis of this compound through this lens reveals several areas for potential improvement.

Prevention of Waste : The SO₃ hydrolysis method, which generates a large volume of spent acid, performs poorly according to this principle. google.comgoogle.com The nitric acid oxidation route is more favorable, especially with the provision for recycling the acid, which minimizes waste. google.com

Use of Less Hazardous Reagents : The use of corrosive and strong oxidizing agents like nitric acid and sulfur trioxide poses safety and environmental risks. google.comgoogle.com While V₂O₅ is used catalytically, its toxicity is a concern. Green chemistry encourages the development of more benign catalytic systems. acs.org

Design for Energy Efficiency : The nitric acid oxidation route requires high temperatures (120-150°C) and pressures (up to 1 MPa), contributing to a significant energy footprint. google.com Similarly, steam hydrolysis operates at elevated temperatures. google.com Developing catalytic systems that function under milder, ambient conditions is a key goal of green chemistry. yale.edu

Catalysis over Stoichiometric Reagents : The V₂O₅-catalyzed nitric acid oxidation is superior to a process that might use a stoichiometric oxidant. google.com Catalytic approaches are inherently "greener" as they reduce the amount of reagent required and the subsequent waste generated. acs.orgnih.gov

Future research in this area could focus on developing novel catalytic oxidations that use greener oxidants, such as hydrogen peroxide or even molecular oxygen, with non-toxic catalysts. Furthermore, exploring solvent-free reaction conditions or the use of safer, recyclable solvents like water or supercritical CO₂ could significantly improve the environmental profile of this compound production. nih.gov

Organic Reaction Mechanisms Involving 2,3,5,6 Tetrachloroterephthalaldehyde

Carbonyl Reactivity and Aldehyde Functionalities of 2,3,5,6-Tetrachloroterephthalaldehyde

The reactivity of this compound is fundamentally dictated by its two aldehyde functional groups. Aldehydes are characterized by a carbonyl group (a carbon-oxygen double bond) where the carbonyl carbon is bonded to at least one hydrogen atom. libretexts.org This structure imparts significant chemical reactivity. The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen compared to carbon, resulting in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. masterorganicchemistry.com This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. chemistrysteps.com

Aldehydes are generally more reactive towards nucleophilic attack than ketones. libretexts.org This enhanced reactivity is attributed to two main factors:

Steric Effects : The presence of a small hydrogen atom in aldehydes, as opposed to a larger organic group in ketones, results in less steric hindrance around the carbonyl carbon, allowing for easier access by nucleophiles. libretexts.orglibretexts.org

Electronic Effects : Aldehydes have only one alkyl (or aryl) group attached to the carbonyl carbon, which is typically electron-donating. Ketones have two such groups. Consequently, the carbonyl carbon in an aldehyde bears a greater partial positive charge, making it more electrophilic. libretexts.orglibretexts.org

In the specific case of this compound, the presence of two aldehyde groups on a single aromatic ring means it can undergo reactions at one or both sites, allowing for the formation of monomers or cross-linked polymers. The reactivity of these aldehyde functionalities is further intensified by the electronic effects of the perchlorinated aromatic core, as will be discussed in section 3.4.

Nucleophilic Addition Reactions with this compound

The most characteristic reaction of aldehydes, including this compound, is nucleophilic addition. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. libretexts.org This process leads to a change in the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

The mechanism can vary slightly depending on whether the nucleophile is negatively charged or neutral:

With a strong, negatively charged nucleophile (e.g., Grignard reagents, hydride ions) : The nucleophile attacks the carbonyl carbon directly in the first step. youtube.com This addition is often irreversible. masterorganicchemistry.com

With a weak, neutral nucleophile (e.g., water, alcohols, amines) : The reaction is often acid-catalyzed. youtube.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weaker nucleophile. chemistrysteps.com

For this compound, its heightened electrophilicity due to the chlorinated ring makes it particularly reactive towards a wide range of nucleophiles in addition reactions.

Condensation Reactions Utilizing this compound

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. masterorganicchemistry.com For aldehydes, a common and important condensation reaction is the formation of imines through reaction with primary amines. youtube.com This process is a nucleophilic addition-elimination reaction.

The reaction of this compound with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. chemistrysteps.com This reaction is reversible and typically catalyzed by a small amount of acid, with optimal reaction rates often observed at a pH between 4 and 5. youtube.com

The mechanism proceeds in several steps:

Nucleophilic Attack : The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com

Proton Transfer : A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate called a carbinolamine. youtube.com

Protonation of Hydroxyl Group : Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.com

Elimination of Water : The lone pair of electrons on the nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond. This results in a positively charged species called an iminium ion. youtube.com

Deprotonation : A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. chemistrysteps.com

Since this compound is a dialdehyde (B1249045), it can react with two equivalents of a primary amine to form a di-imine. This bifunctionality is crucial for its use in the synthesis of polymers and covalent organic frameworks.

The derivatization of aldehydes into Schiff bases is a widely used reaction. The formation of the imine is an equilibrium process. nih.gov To drive the reaction towards the product side, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. nih.gov

The kinetics of Schiff base formation are influenced by several factors, most notably the pH of the reaction medium.

At low pH (highly acidic) : The amine nucleophile becomes protonated to form an ammonium (B1175870) ion (R-NH₃⁺). This ion is no longer nucleophilic, which slows down or prevents the initial nucleophilic attack on the carbonyl carbon.

At high pH (basic or neutral) : The concentration of the acid catalyst is too low to effectively protonate the hydroxyl group of the carbinolamine intermediate, making the elimination of water the rate-limiting step. masterorganicchemistry.com

At optimal pH (mildly acidic, ~4-5) : There is a sufficient concentration of acid to catalyze the dehydration step without significantly reducing the concentration of the free amine nucleophile. youtube.com

The electronic nature of the aldehyde also plays a critical role. Electron-withdrawing groups on the aromatic ring of an aldehyde increase the electrophilicity of the carbonyl carbon, which can accelerate the rate of the initial nucleophilic attack by the amine. libretexts.org

Table 1: Factors Influencing Schiff Base Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| pH | Optimal around 4-5 | Balances the need for a free amine nucleophile and an acid catalyst for the dehydration step. youtube.com |

| Electron-Withdrawing Groups on Aldehyde | Increases rate | Enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org |

| Steric Hindrance | Decreases rate | Bulky groups near the carbonyl carbon or on the amine can impede the approach of the nucleophile. libretexts.org |

| Water Removal | Increases product yield | Shifts the reaction equilibrium towards the formation of the imine product according to Le Châtelier's principle. nih.gov |

Influence of Perchlorinated Aromatic Core on Reaction Pathways and Selectivity

The four chlorine atoms on the benzene (B151609) ring of this compound have a profound influence on its reactivity. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect significantly impacts the reaction pathways.

The primary influence is the dramatic increase in the electrophilicity of the two carbonyl carbons. The chlorine atoms pull electron density away from the aromatic ring, which in turn withdraws electron density from the attached aldehyde groups. This makes the carbonyl carbons significantly more electron-deficient (more δ+) than those in non-halogenated terephthalaldehyde (B141574). libretexts.org

This heightened electrophilicity has several consequences:

Increased Reaction Rates : Nucleophilic addition and condensation reactions proceed much faster with this compound compared to its non-chlorinated analog. The initial attack by the nucleophile is accelerated due to the stronger electrostatic attraction. masterorganicchemistry.com

Enhanced Stability of Intermediates : The electron-withdrawing nature of the ring can stabilize the negatively charged tetrahedral intermediate formed during nucleophilic addition.

Reactivity with Weaker Nucleophiles : The enhanced electrophilicity allows this compound to react with weaker nucleophiles that might be unreactive towards less activated aldehydes.

However, the bulky chlorine atoms can also introduce steric hindrance, potentially influencing the selectivity and orientation of attack, although this effect is often secondary to the powerful electronic effects in this particular molecular geometry.

Thermal and Oxidative Degradation Pathways of this compound Derivatives

The stability of derivatives of this compound, such as the Schiff bases formed in condensation reactions, is a critical aspect for their application, particularly in materials science.

Thermal Degradation : The thermal stability of Schiff base derivatives is generally high, but degradation can occur at elevated temperatures. The degradation pathways for chlorinated aromatic compounds can be complex. For related polychlorinated compounds, thermolysis can lead to the evolution of substances like water (H₂O), hydrogen chloride (HCl), and carbon dioxide (CO₂). researchgate.net The C-Cl bonds are strong, but at high temperatures, dehalogenation can occur, potentially leading to the formation of more complex and sometimes toxic byproducts. The decomposition of Schiff base metal complexes often occurs in multiple steps, involving the loss of solvent molecules followed by the decomposition of the ligand framework, ultimately leaving metal oxides. scispace.com

Oxidative Degradation : Oxidative degradation involves the reaction of the compound with oxidizing agents, such as reactive oxygen species. The aldehyde groups themselves can be susceptible to oxidation to form carboxylic acids. For chlorinated aromatic compounds like chlorinated phenols, oxidative degradation can proceed through the formation of intermediates like dichlorobenzenediol and quinones. nih.gov A key process in the degradation of such compounds is dechlorination, where chlorine atoms are removed from the aromatic ring. nih.gov The imine (C=N) bond in Schiff base derivatives can also be a site for oxidative cleavage, potentially hydrolyzing the derivative back to the original aldehyde and amine or leading to further oxidized products.

Fragmentation Mechanisms of 2,3,5,6-Tetrachloroterephthalylidenebis(o-aminoaniline)

While specific mass spectrometry studies on 2,3,5,6-tetrachloroterephthalylidenebis(o-aminoaniline) are not available, the fragmentation of Schiff bases in mass spectrometry generally follows predictable pathways. For a large, complex molecule like this, fragmentation would likely be initiated at the imine (C=N) bonds, which are typically the most labile linkages.

Hypothetical Fragmentation Pathways:

| Fragment Type | Potential m/z | Description |

| Initial Cleavage | Varies | Scission of the C-N single bonds linking the aniline (B41778) moieties to the central ring. |

| Imine Bond Cleavage | Varies | Cleavage of the C=N double bonds, leading to the separation of the substituted aniline and terephthalaldehyde fragments. |

| Loss of Chloro Substituents | Varies | Sequential or concerted loss of chlorine atoms from the central aromatic ring. |

It is important to underscore that without experimental data, these proposed fragmentation patterns remain theoretical.

Role of Steric Hindrance from Chloro Substituents in Degradation

The four chlorine atoms on the central phenyl ring of this compound would exert significant steric hindrance. This crowding can influence the molecule's reactivity and degradation pathways.

Key Considerations for Steric Hindrance:

Shielding of Reactive Sites: The bulky chlorine atoms can physically block the approach of reagents to the aldehyde functional groups and the aromatic ring itself, potentially slowing down degradation reactions.

Conformational Rigidity: Steric strain between the adjacent chlorine atoms and the aldehyde groups can lead to a more rigid molecular structure, which may affect its thermal stability and susceptibility to chemical attack.

Influence on Bond Angles: The presence of four large substituents can distort the bond angles of the benzene ring, which could subtly alter the electronic properties and reactivity of the molecule.

While the principles of steric hindrance are well-established, its specific quantitative effect on the degradation of this particular compound has not been documented in the available literature.

Cyclodehydrogenation as a Competing Reaction Pathway

Cyclodehydrogenation is a reaction that can occur in polyaromatic systems, often under thermal or photochemical conditions, leading to the formation of new ring structures through the elimination of hydrogen atoms. In the case of 2,3,5,6-tetrachloroterephthalylidenebis(o-aminoaniline), cyclodehydrogenation could theoretically occur, competing with fragmentation or other degradation pathways.

A potential, though unconfirmed, cyclodehydrogenation reaction could involve the formation of new rings between the aniline moieties and the central tetrachlorophenyl ring. However, the high degree of chlorination on the central ring might disfavor such a reaction due to electronic effects and the steric strain it would introduce. The chloro substituents are electron-withdrawing, which can deactivate the aromatic ring towards electrophilic-type cyclization reactions.

Further research and experimental validation are necessary to determine if cyclodehydrogenation is a viable reaction pathway for this compound and under what specific conditions it might compete with other degradation processes.

Advanced Chemical Synthesis of Derivatives from 2,3,5,6 Tetrachloroterephthalaldehyde

Synthesis of Polydentate Ligands and Macrocycles from 2,3,5,6-Tetrachloroterephthalaldehyde

The presence of two aldehyde functionalities makes this compound an ideal candidate for the synthesis of polydentate ligands and macrocyclic structures through condensation reactions, primarily forming Schiff bases (imines).

Polydentate ligands, which can coordinate to multiple sites on a metal ion, can be readily synthesized by reacting the dialdehyde (B1249045) with molecules containing two or more primary amine groups. bohrium.comresearchgate.net The reaction stoichiometry can be controlled to produce either discrete molecular structures or larger assemblies. For example, reacting this compound with two equivalents of a monoamine-containing chelating agent (like 2-aminophenol) would yield a tetradentate ligand. Alternatively, reaction with one equivalent of a polyamine can generate ligands with multiple coordination pockets.

Macrocycle synthesis leverages the difunctional nature of the aldehyde to form large ring structures, often through [2+2] or [3+3] condensation reactions with difunctional primary amines. nih.gov These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The rigid, planar nature of the tetrachlorophenylene unit imparts conformational constraints on the resulting macrocycle, which can be advantageous in applications such as host-guest chemistry and the development of selective ionophores. The choice of the diamine linker is critical in determining the size, shape, and flexibility of the macrocyclic cavity. core.ac.ukcam.ac.uk

| Amine Reactant | Molar Ratio (Aldehyde:Amine) | Resulting Product Type | Potential Structure |

|---|---|---|---|

| 2-Aminoethanol | 1:2 | Tetradentate Schiff Base Ligand | Bis-imine with two hydroxyl and two imine donors |

| Ethylenediamine | 2:2 | [2+2] Macrocycle | A rectangular-shaped macrocycle with two dialdehyde and two diamine units |

| Tris(2-aminoethyl)amine | 1:2 | Cryptand-type Ligand Precursor | A molecule with two terminal tripodal amine caps (B75204) connected by the dialdehyde spacer |

| 1,5-Diaminonaphthalene | 2:2 | [2+2] Macrocycle | A rigid macrocycle incorporating two aromatic diamine linkers |

Formation of Heterocyclic Compounds and Their Architectures

The aldehyde groups of this compound are key functional handles for the construction of various heterocyclic systems.

Benzimidazoles are a significant class of heterocyclic compounds found in numerous biologically active molecules. rsc.orgnih.gov The most direct method for synthesizing benzimidazole (B57391) derivatives from aldehydes is the Phillips condensation, which involves the reaction of an aldehyde with an o-phenylenediamine (B120857).

Given its two aldehyde groups, this compound can react with two equivalents of an o-phenylenediamine to form a bis-benzimidazole, where two benzimidazole rings are linked by the central tetrachlorophenylene core. The reaction pathway proceeds through two sequential steps for each aldehyde group:

Schiff Base Formation: The initial step is the rapid and reversible formation of a Schiff base (imine) between one of the aldehyde groups and one of the amino groups of the o-phenylenediamine.

Cyclization and Aromatization: The intermediate Schiff base then undergoes an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration and aromatization lead to the stable benzimidazole ring. nih.gov

This synthetic approach allows for the creation of rigid, rod-like molecules with potential applications in materials science and medicinal chemistry. By using substituted o-phenylenediamines, functional groups can be introduced onto the benzimidazole rings, thereby tuning the electronic and steric properties of the final molecule. rsc.org

| o-Phenylenediamine Reactant | Reaction Conditions | Product |

|---|---|---|

| 1,2-Diaminobenzene | Acetic acid, reflux | 1,4-Bis(1H-benzo[d]imidazol-2-yl)-2,3,5,6-tetrachlorobenzene |

| 4,5-Dimethyl-1,2-diaminobenzene | p-Toluenesulfonic acid, heat | 1,4-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-2,3,5,6-tetrachlorobenzene |

| 4-Nitro-1,2-diaminobenzene | Ethanol, reflux with oxidant (e.g., NaHSO₃) | 1,4-Bis(5-nitro-1H-benzo[d]imidazol-2-yl)-2,3,5,6-tetrachlorobenzene |

The tetrahydropyran (B127337) (THP) ring is a common structural motif in many natural products. Aldehydes are essential precursors for several synthetic routes to substituted THPs, most notably through Prins-type cyclizations. organic-chemistry.org The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde to a homoallylic alcohol, followed by cyclization and capture of the resulting cation by a nucleophile (often water).

Using this compound, it is possible to synthesize molecules containing two tetrahydropyran rings. The reaction with two equivalents of a homoallylic alcohol, such as pent-4-en-1-ol, in the presence of a Brønsted or Lewis acid catalyst would lead to the formation of a bis-tetrahydropyran structure. researchgate.net The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions, yielding specific diastereomers of the 2,6-disubstituted THP rings. nih.govnih.gov

Oligomeric and Polymeric Structures Derived from this compound

The difunctionality of this compound makes it a valuable monomer for step-growth polymerization. Condensation polymerization with various difunctional comonomers can lead to a range of linear oligomers and high-molecular-weight polymers.

A prominent example is the synthesis of poly(azomethine)s, also known as poly(Schiff base)s, through reaction with aromatic or aliphatic diamines. These polymers are characterized by a conjugated backbone of C=N double bonds, which can impart useful electronic and optical properties. The high thermal stability of the imine bond and the rigid tetrachlorophenyl unit can lead to materials with excellent thermal resistance.

| Comonomer | Polymer Type | Potential Properties |

|---|---|---|

| 1,4-Phenylenediamine | Poly(azomethine) | Conjugated, thermally stable, potentially semiconducting |

| 4,4'-Oxydianiline | Poly(azomethine) | Enhanced solubility and processability due to ether linkage |

| Hydrazine | Polyhydrazone | Highly conjugated, potential for metal chelation |

| Malononitrile | Polymer via Knoevenagel Condensation | Electron-deficient polymer with potential applications in electronics |

Regioselectivity and Stereochemical Control in Derivatization

While this compound is a symmetrical molecule, considerations of regioselectivity and stereochemistry are crucial when it is used to create complex, multifunctional derivatives.

Regioselectivity becomes a key factor when a reaction is intended to occur at only one of the two aldehyde groups or when the dialdehyde reacts with an unsymmetrical bifunctional reagent. Achieving selective mono-functionalization is challenging due to the identical reactivity of both aldehyde groups. However, it can sometimes be accomplished by using a large excess of the dialdehyde, statistically favoring the mono-adduct, or through solid-phase synthesis where the dialdehyde is tethered to a resin at one end. When reacting with an unsymmetrical nucleophile like 3-aminophenol, two different constitutional isomers of a [2+2] macrocycle could potentially form, highlighting the need for directional control in the synthesis.

Applications in Covalent Organic Frameworks Cofs and Porous Materials

2,3,5,6-Tetrachloroterephthalaldehyde as a Key Linker for COF Construction

This compound serves as a rigid, linear dialdehyde (B1249045) linker in the reticular synthesis of COFs. Its geometry and reactivity are crucial for the construction of extended, crystalline networks. The two aldehyde functional groups at opposite ends of the benzene (B151609) ring allow it to connect with multi-topic amine linkers to form a periodic framework.

Design Principles for this compound-Based COFs

The design of COFs is a cornerstone of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting network. researchgate.net By judiciously selecting the shape and connectivity of the linkers, chemists can pre-design frameworks with specific dimensionalities and pore structures.

The most common and robust method for constructing COFs from aldehyde linkers is through the formation of imine bonds via Schiff base condensation with primary amines. nih.govrsc.org This reaction is reversible, which is a critical feature for COF synthesis as it allows for "error-correction" during the crystallization process, leading to more ordered and crystalline materials. mdpi.com

The reaction of this compound with various multitopic amines can yield a range of imine-linked COFs. For example, condensation with a C₃-symmetric triamine like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) or 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) would result in a 2D framework. rsc.org Alternatively, reacting it with a C₄-symmetric tetraamine (B13775644) such as tetrakis(4-aminophenyl)methane (B1314661) (TAPM) would produce a 3D network. doi.org The general reaction is typically carried out under solvothermal conditions, often with an acid catalyst like acetic acid to promote the reversible imine formation. researchgate.net

The final topology and dimensionality of the COF are a direct consequence of the symmetry of the chosen linkers. This principle allows for a high degree of control over the material's architecture.

2D COFs: When this compound (a linear, C₂-symmetric linker) is combined with a trigonal, C₃-symmetric amine linker (e.g., TAPB), the resulting network extends in two dimensions, forming stacked layers. The most common topology for this combination is the hexagonal (hcb) net. These 2D sheets then stack via non-covalent interactions to form a porous solid. rsc.org

3D COFs: To create a three-dimensional framework, a non-planar, multi-topic linker is required. For instance, combining the linear this compound with a tetrahedral, C₄-symmetric amine linker leads to a 3D network. This approach has been used to generate COFs with various topologies, such as the diamondoid (dia) net. nih.gov Furthermore, steric control by modifying the substituents on the linkers can be used to tune the topology of 3D COFs, potentially leading to novel and unprecedented network structures. nih.govresearchgate.net

The ability to control the dimensionality is critical as it directly impacts the material's properties, such as pore shape, pore connectivity, and accessibility for guest molecules.

Functionalization and Post-Synthetic Modification of this compound-Derived COFs

While the properties of a COF can be pre-designed by the choice of linkers, post-synthetic modification (PSM) offers a powerful strategy to introduce new functionalities or alter existing ones after the framework has been constructed. rsc.orgrsc.org This is particularly useful for incorporating functional groups that might not be stable under the initial COF synthesis conditions. rsc.org

For COFs derived from this compound, several PSM avenues can be envisioned:

Linkage Conversion: The imine bonds (C=N) that form the backbone of the COF can be chemically transformed. For example, they can be reduced to more stable amine linkages (-CH-NH-) using reagents like sodium borohydride. This conversion can significantly enhance the chemical stability of the COF, particularly in acidic environments.

Modification of the Phenyl Ring: The chlorine atoms on the linker itself could potentially serve as sites for further functionalization through nucleophilic aromatic substitution reactions, although this would require harsh conditions that might compromise the framework's integrity.

Metalation: If the amine co-linker used in the synthesis contains chelating sites (e.g., bipyridine units), the resulting COF can be metalated post-synthetically. sci-hub.se This involves coordinating metal ions to these specific sites within the pores, creating active centers for catalysis or sensing. sci-hub.seresearchgate.net

PSM is a versatile tool that expands the functional diversity of COFs, allowing for the fine-tuning of their properties for specific applications without needing to re-synthesize the entire framework. nih.gov

Research into Material Properties and Performance of COFs

The performance of COFs in various applications is intrinsically linked to their material properties, with porosity and crystallinity being two of the most fundamental characteristics.

Crystallinity: A defining feature of COFs is their long-range crystalline order. researchgate.net The successful synthesis of a highly crystalline COF from this compound depends on the reversibility of the imine linkage formation, which allows defects to be corrected during growth. High crystallinity is typically confirmed by Powder X-ray Diffraction (PXRD), which shows characteristic diffraction peaks corresponding to the ordered lattice structure. The rigidity of the tetrachlorinated phenyl ring is expected to promote the formation of a well-defined, crystalline structure. nih.gov

Below is a table comparing the properties of COFs synthesized from terephthalaldehyde (B141574) and its halogenated analogs, illustrating the influence of the linker on the material's properties.

| COF Name | Aldehyde Linker | Amine Linker | BET Surface Area (m²/g) |

| COF-300 | Terephthalaldehyde | Tetrakis(4-aminophenyl)methane | 1360 |

| TRITER-1 | Terephthalaldehyde | 1,3,5-tris-(4-aminophenyl)triazine | 716 |

| SCF-FCOF-1 | 2,3,5,6-Tetrafluoroterephthalaldehyde (B1354489) | 1,3,5-tris-(4-aminophenyl)triazine | 2056 |

| Hypothetical TCT-COF | This compound | 1,3,5-tris-(4-aminophenyl)triazine | Expected to be high |

Data for COF-300, TRITER-1, and SCF-FCOF-1 are from reference nih.gov. Data for the hypothetical TCT-COF is an educated prediction based on analogous structures.

The combination of high crystallinity and permanent porosity makes these materials prime candidates for applications such as gas storage, separation, and catalysis, where ordered channels and a large internal surface area are advantageous. mdpi.com

Stability Considerations (e.g., chemical, thermal)

The stability of COFs is a critical factor for their practical applications. The introduction of halogen atoms, such as chlorine, into the COF backbone can significantly impact their chemical and thermal resilience.

Chemical Stability: Halogenated COFs, in general, are expected to exhibit enhanced chemical stability. The electron-withdrawing nature of chlorine atoms can fortify the covalent bonds within the framework, making them more resistant to chemical degradation under harsh conditions, such as exposure to strong acids or bases. Research on various halogen-functionalized porphyrin COFs has demonstrated that halogen substituents can regulate the band structure and modulate charge carrier kinetics. nih.gov

Thermal Stability: The thermal stability of COFs is often evaluated by thermogravimetric analysis (TGA). While specific TGA data for COFs derived from this compound is not extensively reported, studies on other imine-linked COFs have shown thermal stability up to 490 °C. nih.gov The presence of chlorine atoms is hypothesized to contribute positively to the thermal robustness of the framework due to the strong carbon-chlorine bonds.

Emerging Applications of this compound-Based COFs

The unique structural and electronic properties imparted by the tetrachlorinated aromatic core suggest several promising applications for these materials.

Molecular Adsorption and Separation Technologies

The uniform and tunable porosity of COFs makes them excellent candidates for molecular adsorption and separation. acs.org The introduction of chlorine atoms into the pore walls of a COF can create specific binding sites and alter the surface polarity, potentially leading to selective adsorption of certain molecules.

Halogen-decorated porous materials have been investigated for their efficacy in gas capture and separation. For instance, halogen-appended metal-organic frameworks have demonstrated high uptake and selectivity for CO2 over other gases like N2 and CH4. acs.org This suggests that COFs based on this compound could be designed for applications in carbon capture and gas purification.

Catalysis in Organic Transformations

The application of halogen bonding in catalysis is a growing field of research. researchgate.netresearchgate.netmdpi.com The electrophilic region associated with the chlorine atoms in a this compound-based COF could act as a Lewis acidic site, facilitating various organic reactions. These frameworks could serve as robust, heterogeneous catalysts that are easily recoverable and recyclable. While specific catalytic applications of COFs from this particular aldehyde are yet to be extensively explored, the potential for their use in reactions such as Michael additions or halolactonizations is an active area of theoretical and experimental investigation.

Energy Storage and Battery Materials (e.g., Supercapacitors)

Covalent organic frameworks are being increasingly explored as electrode materials in energy storage devices like batteries and supercapacitors due to their high surface area, tunable porosity, and redox activity. rsc.orgrsc.orgcatrin.comsemanticscholar.org The incorporation of electron-withdrawing chlorine atoms in the COF structure can modulate its electronic properties, potentially enhancing its performance as an electrode material.

The design of COFs for energy storage applications focuses on creating materials with high charge carrier mobility and ion migration pathways. semanticscholar.org While the direct application of this compound-based COFs in this area is still emerging, the broader class of halogenated COFs is considered promising for developing next-generation energy storage systems.

Integration in Organic Electronic Materials Research

2,3,5,6-Tetrachloroterephthalaldehyde as a Component in Electronic Materials

Role of this compound and its Derivatives in Semiconducting Polymers

There is a notable lack of specific research on the role of this compound and its direct derivatives in the synthesis or performance of semiconducting polymers. The broader field of organic semiconductors often utilizes aldehyde-functionalized monomers for the construction of conjugated polymers. However, the available literature does not specify the use of this particular tetrachlorinated compound in this context. The focus has largely been on other aromatic aldehydes and their derivatives to create materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Development of Optoelectronic Devices Featuring this compound Derivatives

Consistent with the limited information on its role in semiconducting polymers, there is no significant body of research on the development of optoelectronic devices that specifically feature derivatives of this compound.

No specific studies detailing the application of this compound derivatives in the emissive or charge-transporting layers of OLEDs were identified in the available literature.

Similarly, the use of this compound derivatives in the active semiconductor layer of OFETs is not documented in the reviewed scientific literature. Research in OFET materials is extensive, but this specific compound does not appear to be a widely studied building block.

Charge Transport Characteristics and Electronic Structure Modulation in Derivatives

Due to the absence of reported applications in electronic devices, there is a corresponding lack of data on the charge transport characteristics (such as electron and hole mobility) and the modulation of the electronic structure in derivatives of this compound. Understanding these properties is fundamental to assessing a material's potential in organic electronics, and this information is not currently available for this specific compound.

Supramolecular Chemistry and Self Assembly Architectures

Molecular Recognition Phenomena Involving 2,3,5,6-Tetrachloroterephthalaldehyde Derived Host Systems

There is no available research on host systems derived from this compound and their molecular recognition properties.

Influence of the Tetrachlorinated Phenylene Moiety on Non-Covalent Interactions

Specific studies detailing the influence of the tetrachlorinated phenylene moiety of this particular aldehyde on non-covalent interactions are not present in the literature.

Hydrogen Bonding in Self-Assembled Structures

There are no documented examples of self-assembled structures involving this compound where the role of hydrogen bonding has been investigated.

π–π Stacking and Electrostatic Reinforcement

While the aforementioned bis(Schiff base) is mentioned in the context of materials with π-π stacking interactions, a detailed analysis of these interactions specifically involving the this compound core is not provided.

Construction of Mechanically Interlocked Molecular Architectures

There is no evidence in the scientific literature of this compound being used as a precursor for the construction of mechanically interlocked molecules such as rotaxanes or catenanes.

Future Research Directions and Advanced Methodological Approaches

Computational Chemistry and Theoretical Modeling of 2,3,5,6-Tetrachloroterephthalaldehyde Reactivity

The reactivity of this compound is dictated by the interplay of its electron-withdrawing chlorine substituents and the electrophilic aldehyde groups. A systematic investigation using computational chemistry can provide profound insights into its chemical behavior, guiding synthetic efforts and predicting material properties.

Future theoretical studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would elucidate the compound's susceptibility to nucleophilic attack and its potential as a precursor in polymerization reactions. Furthermore, transition state theory can be applied to model reaction pathways, predicting the kinetics and thermodynamics of various transformations, such as condensation reactions with amines or phenols. Molecular dynamics simulations could also offer a deeper understanding of the conformational landscape and intermolecular interactions of derivatives, which is crucial for predicting the solid-state packing and bulk properties of resulting materials.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives from this compound will necessitate the use of a suite of advanced spectroscopic and structural characterization techniques to unequivocally determine their molecular architecture and purity. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will form the bedrock of initial characterization, more sophisticated methods will be required for complex structures.

For instance, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be invaluable for assigning the proton and carbon signals in complex derivatives. In cases where single crystals can be grown, X-ray crystallography will provide unambiguous proof of structure, offering precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. For non-crystalline materials, solid-state NMR and powder X-ray diffraction can provide crucial insights into their morphology and degree of order.

Rational Design of Next-Generation Materials Using this compound as a Scaffold

The rigid, tetra-substituted benzene (B151609) ring of this compound makes it an excellent scaffold for the rational design of next-generation materials with tailored properties. The two aldehyde functionalities provide versatile handles for constructing a variety of polymers and porous materials.

One promising avenue of research is the synthesis of Covalent Organic Frameworks (COFs). The reaction of this compound with various multitopic amines could lead to the formation of highly ordered, porous crystalline materials. The properties of these COFs, such as their porosity, thermal stability, and chemical resistance, could be tuned by judiciously selecting the amine linker. Such materials could find applications in gas storage, catalysis, and sensing. Another area of interest is the development of high-performance polymers, such as polyimines or polyamides, by leveraging the reactivity of the aldehyde groups. The high chlorine content of the monomer unit could impart desirable properties to the resulting polymers, including flame retardancy and low dielectric constants.

Interdisciplinary Research Opportunities in Materials Science and Organic Synthesis

The exploration of this compound and its derivatives is inherently interdisciplinary, bridging the gap between fundamental organic synthesis and applied materials science. Organic chemists will be tasked with developing efficient and scalable synthetic routes to the monomer and its derivatives. This may involve exploring novel catalytic systems or reaction conditions to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Schiff base derivatives of 2,3,5,6-tetrachloroterephthalaldehyde?

- Methodological Answer : Schiff base formation with aromatic diamines (e.g., o-phenylenediamine) requires low-temperature (e.g., -15°C to +25°C) anaerobic condensation in polar aprotic solvents like N,N-dimethylacetamide (DMAC). Maintaining an inert atmosphere prevents premature oxidation or side reactions. Stoichiometric ratios (e.g., 2:1 diamine:aldehyde) ensure complete imine bond formation .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- XRPD (X-ray Powder Diffraction) : Identifies crystalline phases and distinguishes decomposition byproducts from sublimation residues .

- Elemental Analysis : Validates purity but may require complementary techniques (e.g., single-crystal X-ray diffraction) if discrepancies arise, as seen in adduct formation with ammonium salts .

- Thermogravimetric Analysis (TGA) : Monitors thermal stability and decomposition pathways under controlled atmospheres .

Q. How does the reaction environment (anaerobic vs. oxidative) influence the outcomes of this compound-based polymerizations?

- Methodological Answer : Under anaerobic conditions, polymerization attempts with aromatic diamines (e.g., 3,3'-diaminobenzidine) result in low-molecular-weight fragments due to C–C bond cleavage. In contrast, oxidative environments promote cyclodehydrogenation, yielding stable bis(benzimidazole) derivatives. Controlled oxygen introduction can suppress fragmentation .

Advanced Research Questions

Q. Why does this compound exhibit unexpected chain scission during polymerization?

- Methodological Answer : Steric hindrance from the tetrachlorinated phenyl core destabilizes the polymer backbone, while imidazoline tautomerization of Schiff base intermediates drives bond cleavage. Computational modeling of steric buttressing effects and kinetic studies of tautomerization rates can clarify mechanistic pathways .

Q. How can conflicting elemental analysis data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., nitrogen content mismatches in ammonium adducts) arise from co-crystallization or non-stoichiometric byproducts. Recrystallization from dry acetone followed by single-crystal X-ray diffraction is critical for structural validation, as demonstrated in the identification of a 1:1 acid-ammonium salt adduct .

Q. What drives the thermal fragmentation of Schiff base derivatives of this compound?

- Methodological Answer : At 100°C in dipolar aprotic solvents, steric strain and aromatization of benzimidazole moieties generate thermodynamic driving forces for C–C bond cleavage. Comparative studies with non-chlorinated analogs (e.g., 2,3,5,6-tetramethylterephthalaldehyde) confirm the role of chlorine substituents in destabilizing intermediates .

Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Chlorine atoms reduce electron density at the aldehyde groups, slowing nucleophilic additions. Steric bulk impedes access to reaction sites, necessitating bulky ligands in catalytic systems. Kinetic studies with varying substituents (e.g., fluoro vs. chloro) can isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. Why do some studies report successful polymerization of this compound while others observe only degradation products?

- Methodological Answer : Contradictions arise from differences in reaction conditions. For example:

- Anaerobic vs. Oxidative Media : Oxygen presence suppresses fragmentation by promoting cyclization over bond cleavage .

- Solvent Choice : High-boiling solvents (e.g., DMAC) favor polymerization, while low-boiling solvents (e.g., ethanol) accelerate side reactions .

- Catalyst Use : Transition-metal catalysts stabilize intermediates, as seen in polyazomethine synthesis .

Research Gaps and Future Directions

- Stability Under Photocatalytic Conditions : No data exist on the compound’s behavior in advanced oxidation processes (AOPs), unlike its phenolic analogs (e.g., 2,3,5,6-tetrachlorophenol) .

- Toxicity Profiling : Limited studies on ecotoxicological impacts compared to structurally similar chlorophenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.